2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c12-9-4-5-10-8(7-9)3-1-2-6-11-10;/h4-5,7,11-12H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBVKHPOCMTNDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC2=C(C1)C=C(C=C2)O.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046816-28-7 | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzyl alcohol with a suitable aldehyde or ketone under acidic conditions to form the azepine ring. The resulting intermediate is then subjected to bromination to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated azepine derivatives .
Scientific Research Applications
Chemical Profile
- IUPAC Name : 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide
- Molecular Formula : C10H12BrN
- Molecular Weight : Approximately 240.11 g/mol
- Physical Appearance : Yellow to brown solid
- Purity : Typically ≥95% .
Neurological Disorders
Research indicates that compounds related to this compound may exhibit neuroprotective properties. They are being investigated for their potential in treating neurodegenerative diseases such as:
- Alzheimer's Disease
- Parkinson's Disease
Analgesic Properties
The compound has shown promise as an analgesic agent. It is hypothesized to function through various mechanisms:
- Pain Management
Antidepressant Effects
Recent studies have explored the antidepressant potential of synthesized benzodiazepine analogues similar to this compound:
- Animal Models
Case Study 1: Neuroprotection in Alzheimer's Disease
A study involving the synthesis of various benzo[b]azepine derivatives assessed their neuroprotective effects on neuronal cells exposed to amyloid-beta toxicity. The results indicated that specific compounds could significantly reduce cell death and improve cell viability through anti-apoptotic mechanisms .
Case Study 2: Analgesic Efficacy
In a clinical trial assessing the analgesic efficacy of a derivative of the compound on patients with neuropathic pain, results showed a marked improvement in pain scores compared to placebo. The compound was well-tolerated with minimal side effects reported .
Summary of Findings
| Application | Mechanism | Key Findings |
|---|---|---|
| Neurological Disorders | Neuroprotection | Potential benefits in Alzheimer's and Parkinson's disease management |
| Analgesic Properties | Modulation of neurotransmitters | Effective in chronic pain management |
| Antidepressant Effects | Reduction of immobility time | Significant results in animal models indicating potential antidepressant activity |
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors in the body. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The pharmacological activity of tetrahydrobenzazepines is highly dependent on substituents and ring fusion positions (e.g., benzo[b] vs. benzo[d]). Key analogs include:
*Calculated based on C₁₁H₁₄BrNO.
Key Observations :
- Ring Fusion : Benzo[b] vs. benzo[d] alters the spatial orientation of substituents, affecting receptor binding. For example, benzo[d]azepines (e.g., SKF83566) show higher dopamine D1 receptor antagonism compared to benzo[b] derivatives .
- Substituents: Bromo (Br) and chloro (Cl) groups enhance receptor affinity but reduce solubility.
- Counterions : Hydrobromide (HBr) and hydrochloride (HCl) salts improve bioavailability compared to free bases .
Pharmacological Activity
Dopamine Receptor Interactions
- SKF83959 exhibits anti-seizure effects in murine models via sigma-1 receptor modulation .
- SKF81297 (6-Cl-7,8-diOH) : A potent D1 agonist (EC₅₀ = 0.1 µM) with poor efficacy in Parkinsonian models due to rapid metabolism .
- SCH 23390 : A selective D1 antagonist (IC₅₀ = 0.2 nM) used to study dopamine signaling pathways .
Anti-Seizure Effects
Physicochemical Properties
| Property | Target Compound | SKF83566 | SCH 23390 (HCl) |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.8 | 3.5 |
| Solubility (H₂O) | High (HBr salt) | Low | Moderate (HCl) |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Notes:
- The hydrobromide salt of the target compound likely improves aqueous solubility compared to non-salt analogs like SKF83566 .
- Bromine’s larger atomic radius may enhance lipophilicity compared to chlorine in SCH 23390, affecting tissue distribution .
Biological Activity
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN
- Molecular Weight : 262.574 g/mol
- CAS Number : 321435-99-8
Research indicates that compounds similar to this compound exhibit various biological activities. The mechanisms through which these compounds exert their effects include:
-
Anxiolytic Activity :
- Compounds in the benzazepine class have been shown to possess anxiolytic properties. For instance, studies using the Elevated Plus Maze (EPM) and Light-Dark Box (LDB) tests demonstrated that certain derivatives significantly reduce anxiety-like behaviors in rodents .
- The anxiolytic effects are often compared to standard anxiolytics such as diazepam.
-
NMDA Receptor Interaction :
- Some studies have explored the interaction of related compounds with the N-methyl-D-aspartate receptor (NMDAR), which is crucial in various neurological disorders. Binding assays have indicated that these compounds can modulate receptor activity, suggesting potential therapeutic applications in conditions like depression and schizophrenia .
- Serotonergic Activity :
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Methodology | Key Findings |
|---|---|---|---|
| Anxiolytic | 2b (related compound) | EPM, LDB | Significant reduction in anxiety-like behavior |
| NMDA Receptor | 2,3,4,5-tetrahydro derivatives | Binding Assays | Modulation of receptor activity |
| Serotonergic | 6-substituted derivatives | In vivo studies | Agonist activity at 5-HT2C receptors |
Case Study: Anxiolytic Effects
A study conducted on a series of benzazepine derivatives found that specific compounds demonstrated a high degree of efficacy in reducing anxiety in animal models. For example, compound 2b showed a significant increase in time spent in open arms during EPM testing compared to controls, indicating reduced anxiety levels .
Safety and Toxicity
The acute oral toxicity of these compounds has been assessed using standard toxicity classification systems. Compounds similar to this compound have been classified as having low toxicity (IV class), indicating a favorable safety profile for further development .
Q & A
Q. What are the key considerations for synthesizing 2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide?
Synthesis typically involves multi-step routes starting from benzazepine precursors. A common approach includes:
- Acylation/Functionalization : Reacting the benzazepine core with halogenated or hydroxyl-bearing reagents under basic conditions (e.g., triethylamine) to introduce substituents.
- Salt Formation : Converting the free base to the hydrobromide salt via reaction with HBr in a polar solvent (e.g., ethanol).
- Purification : Recrystallization or chromatography to achieve ≥95% purity, verified by HPLC or NMR .
Q. How is the crystal structure of this compound determined experimentally?
X-ray diffraction (XRD) is the gold standard:
- Data Collection : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/φ scans.
- Parameters : Typical monoclinic space group (e.g., P2₁/c) with unit cell dimensions a = 9.05 Å, b = 23.25 Å, c = 11.56 Å, β = 100.48°, and Z = 8 .
- Refinement : SHELXL software for least-squares refinement, achieving R₁ < 0.05 for high-resolution data .
Q. What analytical methods are used to assess purity and identity?
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/water + 0.1% TFA).
- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 368.27 for the hydrobromide salt) .
- Elemental Analysis : Verify Br content (theoretical ~21.7%) to confirm salt stoichiometry .
Advanced Research Questions
Q. How can stereochemical discrepancies in pharmacological activity be resolved?
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers. The R-isomer often shows higher dopamine D₁ receptor antagonism (e.g., SCH 23390 hydrochloride, IC₅₀ = 0.2 nM) .
- Receptor Binding Assays : Compare enantiomer activity in vitro (e.g., cAMP inhibition in HEK293 cells expressing D₁ receptors) to correlate structure-activity relationships (SAR) .
Q. How to address contradictions in crystallographic and computational conformational data?
- Dynamic NMR : Analyze temperature-dependent spectra to detect ring-flipping or chair-boat transitions in solution.
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare with XRD torsion angles (e.g., dihedral angles between benzazepine and substituents: 17.4–21.1°) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals, which are common in benzazepine derivatives .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., acylation).
- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify robust conditions (e.g., 80% yield at 0°C vs. 65% at 25°C) .
- In Situ Monitoring : ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
